Cas no 1871639-46-1 (Furan, 2-bromo-5-(3-chloro-2,2-dimethylpropyl)-)

Furan, 2-bromo-5-(3-chloro-2,2-dimethylpropyl)- 化学的及び物理的性質
名前と識別子
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- Furan, 2-bromo-5-(3-chloro-2,2-dimethylpropyl)-
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- インチ: 1S/C9H12BrClO/c1-9(2,6-11)5-7-3-4-8(10)12-7/h3-4H,5-6H2,1-2H3
- InChIKey: GJBABCHPNGATSQ-UHFFFAOYSA-N
- SMILES: O1C(CC(C)(C)CCl)=CC=C1Br
Furan, 2-bromo-5-(3-chloro-2,2-dimethylpropyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-676881-1.0g |
2-bromo-5-(3-chloro-2,2-dimethylpropyl)furan |
1871639-46-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-676881-5.0g |
2-bromo-5-(3-chloro-2,2-dimethylpropyl)furan |
1871639-46-1 | 5.0g |
$3935.0 | 2023-03-11 | ||
Enamine | EN300-676881-0.1g |
2-bromo-5-(3-chloro-2,2-dimethylpropyl)furan |
1871639-46-1 | 0.1g |
$1195.0 | 2023-03-11 | ||
Enamine | EN300-676881-0.5g |
2-bromo-5-(3-chloro-2,2-dimethylpropyl)furan |
1871639-46-1 | 0.5g |
$1302.0 | 2023-03-11 | ||
Enamine | EN300-676881-0.25g |
2-bromo-5-(3-chloro-2,2-dimethylpropyl)furan |
1871639-46-1 | 0.25g |
$1249.0 | 2023-03-11 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01063020-1g |
2-Bromo-5-(3-chloro-2,2-dimethylpropyl)furan |
1871639-46-1 | 95% | 1g |
¥6755.0 | 2023-03-19 | |
Enamine | EN300-676881-0.05g |
2-bromo-5-(3-chloro-2,2-dimethylpropyl)furan |
1871639-46-1 | 0.05g |
$1140.0 | 2023-03-11 | ||
Enamine | EN300-676881-2.5g |
2-bromo-5-(3-chloro-2,2-dimethylpropyl)furan |
1871639-46-1 | 2.5g |
$2660.0 | 2023-03-11 | ||
Enamine | EN300-676881-10.0g |
2-bromo-5-(3-chloro-2,2-dimethylpropyl)furan |
1871639-46-1 | 10.0g |
$5837.0 | 2023-03-11 |
Furan, 2-bromo-5-(3-chloro-2,2-dimethylpropyl)- 関連文献
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
Furan, 2-bromo-5-(3-chloro-2,2-dimethylpropyl)-に関する追加情報
Introduction to Furan, 2-bromo-5-(3-chloro-2,2-dimethylpropyl): Chemical Properties and Recent Applications
Furan, 2-bromo-5-(3-chloro-2,2-dimethylpropyl) (CAS No. 1871639-46-1) is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a furan ring and substituents such as 2-bromo and 5-(3-chloro-2,2-dimethylpropyl), exhibits intriguing chemical properties that make it a valuable intermediate in the development of various chemical entities.
The molecular structure of Furan, 2-bromo-5-(3-chloro-2,2-dimethylpropyl) consists of a five-membered heterocyclic ring containing an oxygen atom, which is a defining feature of the furan moiety. This ring system is highly versatile and can participate in a wide range of chemical reactions, making it a popular scaffold in medicinal chemistry. The presence of bromine at the 2-position and a chlorinated isobutyl group at the 5-position introduces electrophilic centers that are conducive to further functionalization.
In recent years, the compound has been explored for its potential applications in the synthesis of novel pharmaceuticals. The bromine substituent, in particular, serves as a convenient handle for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are essential for constructing complex molecular architectures. These reactions allow for the introduction of diverse functional groups, enabling the creation of libraries of bioactive molecules.
The chlorinated isobutyl group at the 5-position adds another layer of reactivity to Furan, 2-bromo-5-(3-chloro-2,2-dimethylpropyl). This moiety can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols. Such transformations are crucial for the development of drugs that target specific biological pathways.
One of the most promising areas of research involving this compound is its use as a building block in the synthesis of antiviral and anticancer agents. The structural features of Furan, 2-bromo-5-(3-chloro-2,2-dimethylpropyl) make it an ideal candidate for designing molecules that can interact with biological targets in unique ways. For instance, studies have shown that furan derivatives can inhibit viral proteases and polymerases by mimicking natural substrates or by disrupting enzyme activity through allosteric mechanisms.
Moreover, the compound has been investigated for its potential role in developing novel antibiotics. The ability to functionalize the furan ring with various substituents allows for the creation of molecules with enhanced binding affinity to bacterial enzymes and receptors. This approach has led to the discovery of several promising lead compounds that are currently being optimized for clinical use.
The synthetic utility of Furan, 2-bromo-5-(3-chloro-2,2-dimethylpropyl) extends beyond pharmaceutical applications. It has also been employed in materials science research due to its ability to form stable polymers and copolymers. These materials exhibit unique properties such as high thermal stability and mechanical strength, making them suitable for use in advanced technological applications.
In conclusion, Furan, 2-bromo-5-(3-chloro-2,2-dimethylpropyl) (CAS No. 1871639-46-1) is a multifaceted compound with significant potential in various fields of chemistry. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists working on pharmaceuticals, materials science, and beyond. As research continues to uncover new applications for this compound, its importance in modern chemistry is likely to grow even further.
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